molecular formula C15H14ClNO2 B4955594 5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B4955594
M. Wt: 275.73 g/mol
InChI Key: VIEVMJRONBXSCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, also known as SU5402, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in the regulation of cell growth, differentiation, and survival. The aim of

Mechanism of Action

5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione inhibits the activity of FGFRs by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which leads to the inhibition of cell growth, differentiation, and survival.
Biochemical and physiological effects:
5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to have several biochemical and physiological effects. It has been shown to inhibit cell growth and proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. In cardiovascular diseases, 5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to inhibit the formation of new blood vessels, which is important for the treatment of diseases such as atherosclerosis and angiogenesis-related disorders. In neurological disorders, 5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to promote the survival and differentiation of neural stem cells, which is important for the treatment of diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione in lab experiments is its specificity towards FGFRs. This allows for the selective inhibition of FGFRs without affecting other signaling pathways. However, one of the limitations of using 5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is its potential toxicity towards non-cancerous cells. This may limit its therapeutic applications in certain diseases.

Future Directions

There are several future directions for the study of 5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. One potential direction is the development of more potent and selective FGFR inhibitors. Another potential direction is the investigation of the combination of 5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione with other chemotherapeutic agents for the treatment of cancer. Additionally, the potential therapeutic applications of 5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione in other diseases, such as autoimmune diseases and inflammatory diseases, should be explored.

Synthesis Methods

5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a synthetic compound that can be prepared by several methods. One of the most common methods involves the reaction of 5-chloro-2-nitrobenzoic acid with 3-methylphenylhydrazine to produce 5-chloro-2-(3-methylphenyl)benzohydrazide. This intermediate is then reacted with maleic anhydride to form the final product, 5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione.

Scientific Research Applications

5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In cancer, 5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of FGFRs. In cardiovascular diseases, 5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to prevent the formation of new blood vessels, which is important for the treatment of diseases such as atherosclerosis and angiogenesis-related disorders. In neurological disorders, 5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to promote the survival and differentiation of neural stem cells, which is important for the treatment of diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-9-3-2-4-11(7-9)17-14(18)12-6-5-10(16)8-13(12)15(17)19/h2-5,7,12-13H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEVMJRONBXSCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3CC=C(CC3C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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